molecular formula C5H9IO4 B13997762 Iodomethyl 2-(methyloxy)ethyl carbonate CAS No. 1206102-15-9

Iodomethyl 2-(methyloxy)ethyl carbonate

Cat. No.: B13997762
CAS No.: 1206102-15-9
M. Wt: 260.03 g/mol
InChI Key: YERPYUOVLCPUED-UHFFFAOYSA-N
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Description

Iodomethyl 2-(methyloxy)ethyl carbonate is a carbonate ester featuring an iodomethyl group (-CH2I) and a methoxyethyl (-OCH2CH2O-) moiety. Carbonates are widely used in organic synthesis, pharmaceuticals, and polymer chemistry. The iodomethyl group could confer unique properties, such as enhanced electrophilicity or utility in alkylation reactions, analogous to iodomethane (CH3I) .

Properties

CAS No.

1206102-15-9

Molecular Formula

C5H9IO4

Molecular Weight

260.03 g/mol

IUPAC Name

iodomethyl 2-methoxyethyl carbonate

InChI

InChI=1S/C5H9IO4/c1-8-2-3-9-5(7)10-4-6/h2-4H2,1H3

InChI Key

YERPYUOVLCPUED-UHFFFAOYSA-N

Canonical SMILES

COCCOC(=O)OCI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iodomethyl 2-(methyloxy)ethyl carbonate typically involves the reaction of iodomethane with 2-(methyloxy)ethanol in the presence of a carbonate source. The reaction is usually carried out under mild conditions, often using a base such as potassium carbonate to facilitate the formation of the carbonate ester. The reaction can be represented as follows:

Iodomethane+2-(methyloxy)ethanol+Carbonate sourceIodomethyl 2-(methyloxy)ethyl carbonate\text{Iodomethane} + \text{2-(methyloxy)ethanol} + \text{Carbonate source} \rightarrow \text{this compound} Iodomethane+2-(methyloxy)ethanol+Carbonate source→Iodomethyl 2-(methyloxy)ethyl carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Iodomethyl 2-(methyloxy)ethyl carbonate can undergo various chemical reactions, including:

    Oxidation: The iodomethyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Iodomethyl 2-(methyloxy)ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a reagent in biochemical assays.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of iodomethyl 2-(methyloxy)ethyl carbonate involves the reactivity of the iodomethyl group. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, where the iodomethyl group is replaced by other functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Iodomethyl 2-(methyloxy)ethyl carbonate with structurally or functionally related compounds, drawing inferences from the provided evidence.

Table 1: Key Properties and Hazards of Analogous Compounds

Compound Functional Groups Molecular Weight Reactivity/Stability Key Hazards/Decomposition Products Applications/Notes
This compound Carbonate, Iodomethyl Inferred: >200 High reactivity (iodine as leaving group); hydrolytically unstable Potential release of CO2, iodine species Organic synthesis, alkylation reagent
Ethyl 2-methoxybenzoate Ester, Methoxy 180.20 Stable under standard conditions Low acute toxicity; ester hydrolysis Flavors, fragrances
Methyl (2,2-dimethoxyethyl)carbamate Carbamate, Methoxy Not provided Stable in storage; decomposes under heat CO, NOx, HBr gas Intermediate in agrochemicals
Iodomethane (CH3I) Alkyl iodide 141.94 Volatile, light-sensitive Highly toxic (alkylating agent) Methylation reactions
2-Ethylhexyl methylphosphonofluoridate Organophosphorus ester 212.22 High reactivity (nerve agent analog) Neurotoxic Restricted applications

Functional Group Reactivity

  • Carbonates vs. Esters : Carbonates (O-CO-O) are generally more reactive toward hydrolysis than esters (O-CO-R) due to the electron-withdrawing oxygen atoms flanking the carbonyl group. Ethyl 2-methoxybenzoate , a simple ester, exhibits stability under ambient conditions, whereas the target carbonate’s iodine substituent may further increase electrophilicity, accelerating reactions like nucleophilic substitution .
  • Carbamates : Methyl (2,2-dimethoxyethyl)carbamate contains a carbamate (NH-CO-O) group, which introduces nitrogen-based reactivity. Carbamates are prone to hydrolysis under acidic or basic conditions, releasing amines or ammonia, whereas carbonates typically yield alcohols and CO2.

Physical and Chemical Stability

  • Iodine Substituent: The iodomethyl group likely reduces stability compared to non-halogenated analogs. Iodomethane is highly volatile and light-sensitive, suggesting that the target compound may require storage in dark, cool environments to prevent iodine loss or decomposition.
  • Thermal Decomposition: Methyl carbamate releases hazardous gases (CO, NOx) upon decomposition. For the target carbonate, thermal breakdown may produce iodine vapors or hydrogen iodide (HI), necessitating specialized firefighting measures (e.g., alcohol-resistant foam, as seen in ).

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